N-Nervonoyl Taurine

准备方法

合成路线及反应条件

神经酰胺牛磺酸是通过神经酸与牛磺酸的结合合成的。 反应通常涉及神经酸的活化,然后在特定条件下与牛磺酸偶联 . 反应条件通常包括使用偶联剂和溶剂来促进偶联过程 .

工业生产方法

虽然神经酰胺牛磺酸的详细工业生产方法没有被广泛记录,但其合成过程通常遵循与实验室规模制备类似的原理。 该过程涉及大规模活化神经酸及其随后与牛磺酸的偶联,并针对工业效率和产量进行了优化 .

化学反应分析

反应类型

神经酰胺牛磺酸会发生各种化学反应,包括:

还原反应: 该反应涉及去除氧气或添加氢,导致化合物化学结构发生变化。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(例如,过氧化氢)、还原剂(例如,硼氢化钠)以及各种催化剂来促进取代反应 . 这些反应的条件根据所需的结果而有所不同,包括温度、压力和溶剂的选择 .

主要生成产物

这些反应生成的主要产物取决于所用反应的具体类型和条件。 例如,氧化可能会产生神经酰胺牛磺酸的氧化衍生物,而还原可能会产生化合物的还原形式 .

科学研究应用

神经酰胺牛磺酸有几个科学研究应用,包括:

神经科学: 它被用于研究脂肪酸-牛磺酸共轭物在神经元信号传导和神经保护中的作用.

脂类生物化学: 该化合物用于脂质组学分析,以了解脂肪酸共轭物的代谢和功能.

内源性大麻素研究: 神经酰胺牛磺酸正在研究其在内源性大麻素信号通路中的潜在作用.

作用机制

神经酰胺牛磺酸通过多种机制发挥其作用:

FAAH 底物: 它被 FAAH 水解,导致形成牛磺酸和神经酸.

与相似化合物的比较

神经酰胺牛磺酸与其他类似化合物进行比较,例如:

N-花生四烯酰牛磺酸: 另一种具有类似性质但源自花生四烯酸的脂肪酸-牛磺酸共轭物.

N-棕榈酰牛磺酸: 一种具有饱和脂肪酸链的牛磺酸共轭物,在代谢和信号传导作用方面有所不同.

N-油酰牛磺酸: 一种具有不饱和脂肪酸链的牛磺酸共轭物,结构相似但具有不同的生物学功能.

相似化合物的比较

N-Nervonoyl Taurine is compared with other similar compounds, such as:

N-Arachidonoyl Taurine: Another fatty acid-taurine conjugate with similar properties but derived from arachidonic acid.

N-Palmitoyl Taurine: A taurine conjugate with a saturated fatty acid chain, differing in its metabolic and signaling roles.

N-Oleoyl Taurine: A taurine conjugate with an unsaturated fatty acid chain, similar in structure but with distinct biological functions.

These comparisons highlight the uniqueness of this compound in terms of its specific fatty acid chain and its role in FAAH-mediated pathways .

生物活性

N-Nervonoyl taurine (NNT) is a member of the N-acyl taurine family, which has garnered attention due to its potential biological activities and therapeutic applications. This compound is characterized by a long-chain fatty acid (nervonic acid) linked to taurine, a sulfur-containing amino acid known for its neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant research findings.

Chemical Structure and Properties

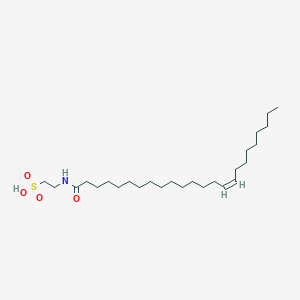

This compound is an N-acyl amide formed from taurine and nervonic acid (C24:1). Its structure can be represented as follows:

This compound exhibits unique properties due to the combination of the hydrophilic taurine moiety and the lipophilic nervonic acid, which may influence its biological interactions and functions.

The biological activities of this compound can be attributed to several mechanisms:

- Neuroprotection : Similar to taurine, NNT may exert neuroprotective effects by modulating excitotoxicity through its action on neurotransmitter receptors such as GABA_A and NMDA receptors. Taurine has been shown to protect neurons from glutamate-induced excitotoxicity by reducing intracellular calcium overload and oxidative stress .

- Anti-inflammatory Effects : N-acyl taurines, including NNT, have been implicated in modulating inflammatory responses. They may act as signaling molecules that influence cell-to-cell communication in inflammatory pathways, potentially reducing neuroinflammation .

- Regulation of Cellular Homeostasis : NNT may play a role in maintaining cellular homeostasis by influencing mitochondrial function and calcium signaling. Taurine is known to stabilize mitochondrial membranes and reduce oxidative stress, which could be relevant for NNT's activity .

Research Findings

Recent studies have highlighted the potential pharmacological applications of this compound:

Case Studies

A notable case study involved the administration of taurine in patients with mitochondrial diseases. The therapy improved mitochondrial function and reduced oxidative stress markers, suggesting a potential role for related compounds like NNT in therapeutic interventions for similar conditions .

Summary Table: Biological Activities of this compound

属性

IUPAC Name |

2-[[(Z)-tetracos-15-enoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h9-10H,2-8,11-25H2,1H3,(H,27,28)(H,29,30,31)/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYQUYASMRRHE-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。